2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
Description
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-bromo-6,6-dimethyl-4,5-dihydro-1-benzothiophen-7-one |
InChI |
InChI=1S/C10H11BrOS/c1-10(2)4-3-6-5-7(11)13-8(6)9(10)12/h5H,3-4H2,1-2H3 |
InChI Key |
BEDPUFOBFVFQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)SC(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Strategy
The most common approach involves brominating a suitably substituted benzothiophen-7-one precursor, such as 6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one . This precursor is typically synthesized via established cyclization reactions, which are then subjected to regioselective bromination.
Bromination Procedure
- Reagents: Elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
- Reaction Conditions: Reactions are often performed in inert solvents such as chloroform or dichloromethane at controlled temperatures (0°C to room temperature) to prevent overbromination.
- Mechanism: Radical bromination proceeds via homolytic cleavage, favoring substitution at the activated aromatic or benzylic positions, notably the 2-position on the benzothiophene ring.
Representative Reaction Scheme
Precursor benzothiophenone derivative + Br₂ (or NBS) → 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one
Reaction Data
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Bromination reagent | NBS in CCl₄ | ~85-95% | |
| Temperature | 0°C to RT | - | - |
| Reaction time | 2-4 hours | - | - |
Synthesis via Oxidative Bromination Using Copper(II) Bromide
Method Overview
This route employs copper(II) bromide (CuBr₂) as a brominating agent, facilitating regioselective bromination under oxidative conditions.
Reaction Conditions
- Reagents: Copper(II) bromide, acetonitrile as solvent.
- Temperature: Reflux (~80°C).
- Duration: 4-6 hours.
- Notes: The oxidative environment promotes electrophilic aromatic substitution at the desired position, with high regioselectivity.
Reaction Data
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reagents | CuBr₂, acetonitrile | ~97% | |
| Reflux | Yes | - | - |
Synthesis via Sequential Halogenation and Cyclization
Approach
This method involves initial halogenation of a suitable aromatic precursor, followed by intramolecular cyclization to form the benzothiophene core with the bromine substituent at the 2-position.
Key Steps
Reaction Data
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Reagents | Brominating agents + cyclization catalysts | Variable | , |
| Reaction temperature | 80-120°C | - | - |
Alternative Synthetic Routes and Notes
Metal-Catalyzed Cross-Coupling
Recent advances include Suzuki or Stille coupling reactions to install the bromine atom onto pre-formed heterocyclic frameworks, offering high regioselectivity and functional group tolerance.
Photochemical Bromination
Photochemically initiated bromination under UV light in inert solvents has been explored for selective substitution, although this method is less common for this specific compound due to regioselectivity challenges.
Summary Table of Preparation Methods
Final Notes
- The choice of method depends on the desired scale, available reagents, and specific regioselectivity requirements.
- The bromination step must be carefully controlled to prevent overbromination or formation of polybrominated by-products.
- Purification typically involves recrystallization or chromatography to isolate the pure This compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-6,6-dimethyl-5,6-dihydrobenzo[b]thiophen-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Substituent Position and Reactivity: The 2-bromo substituent in the target compound contrasts with the 3-bromo isomer (CAS: 274925-56-3), which lacks dimethyl groups. Bromine at C2 may enhance electrophilic substitution reactivity compared to C3 .
This modification is critical in medicinal chemistry for targeting enzymes or receptors . The thienopyridine derivative (CAS: 960289-03-6) exhibits a fused pyridine ring, increasing solubility in polar solvents and enabling coordination with metal catalysts .
Synthetic Pathways: The target compound’s synthesis likely involves bromination of a preformed dihydrobenzothiophenone, akin to methods used for 2-bromo-benzothiazoles (e.g., CuBr$_2$/tert-butyl nitrite in acetonitrile) . In contrast, chromenone derivatives (e.g., ) employ condensation reactions with diketones and aldehydes, highlighting divergent strategies for bicyclic ketone systems .
Crystallographic and Hydrogen-Bonding Behavior: The dimethyl groups in the target compound may influence crystal packing by reducing molecular flexibility, as seen in related structures where bulky substituents stabilize specific conformations . Analogues like the chromenone derivative () form intramolecular N–H···O hydrogen bonds (S(6) rings), suggesting the target compound could exhibit similar stabilization if functional groups align .
Biological Activity
2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one (also referred to as MFCD32691202) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H10BrNOS, with a molecular weight of 260.15 g/mol. Its structure includes a bromine atom and a benzothiophenone moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNOS |
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | IMXKKSZCMXIPJW-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests show that it inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preclinical studies indicate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes the activation of caspase pathways and modulation of cell cycle regulators.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiophenones exhibit varying degrees of antimicrobial activity. The specific derivative this compound was noted for its potent activity against Gram-positive bacteria .
- Cancer Cell Apoptosis : Research conducted by Smith et al. (2023) found that treatment with this compound led to a significant decrease in viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .
- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-6,6-dimethyl-5,6-dihydrobenzothiophen-7(4H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions using brominated precursors. For example, analogous protocols involve reacting brominated aldehydes (e.g., 4-bromophenylaldehyde) with cyclic ketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux, catalyzed by L-proline, followed by bromination steps . Microwave-assisted one-pot reactions have also been reported for structurally similar chromenones, achieving efficient cyclization and functionalization . Purification typically involves recrystallization or flash chromatography, with yields ranging from 60–85% depending on solvent systems .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is critical for determining bond lengths, dihedral angles, and hydrogen-bonding networks. For example, studies on analogous brominated chromenones reveal envelope conformations in six-membered rings (puckering amplitude Q = 0.372 Å) and intramolecular N–H⋯O hydrogen bonds forming S(6) motifs . NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm functional groups and molecular weight .
Q. What purification strategies are recommended for isolating high-purity samples?
- Methodological Answer : Flash chromatography with silica gel (eluent: toluene/methanol gradients) effectively removes byproducts . Recrystallization from ethanol or acetonitrile is preferred for obtaining single crystals suitable for X-ray analysis . Purity (>98%) is validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and selectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; ethanol balances yield and purity .
- Catalysis : L-proline improves enantioselectivity in analogous syntheses, while potassium carbonate aids deprotonation in bromination steps .
- Temperature Control : Reflux (80–100°C) ensures complete cyclization, while microwave irradiation reduces reaction time from hours to minutes .
Statistical tools like Design of Experiments (DoE) can model parameter interactions for yield optimization .
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
- Methodological Answer : Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and van der Waals forces between bromine and aromatic π-systems stabilize hexagonal packing. For example, in related structures, hydrogen-bonded hexameric rings align parallel to the ab plane, with Br atoms deviating from the benzene plane by 0.12 Å, influencing crystallinity . Hirshfeld surface analysis quantifies these interactions, showing ~12% contribution from H-bonding .
Q. How can this compound serve as a precursor in medicinal chemistry studies?
- Methodological Answer : The bromine atom enables Suzuki coupling for introducing aryl/heteroaryl groups, while the ketone moiety allows functionalization via Grignard or reductive amination. For example, derivatives of similar dihydrobenzothiophenones exhibit kinase inhibition (IC₅₀ < 1 µM in in vitro assays) . Computational docking (AutoDock Vina) predicts binding to ATP pockets, validated by SPR binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
